molecular formula C13H23NO4 B3111095 cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate CAS No. 1820570-43-1

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B3111095
CAS No.: 1820570-43-1
M. Wt: 257.33
InChI Key: ZFAWFFHKIMXTPI-VHSXEESVSA-N
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Description

Product Overview cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate ( 1334499-78-3) is a chiral, cis-configured piperidine derivative of high interest in advanced organic and medicinal chemistry research . This compound features two carboxylate protecting groups—a tert-butyl ester (Boc) on the nitrogen and a methyl ester on the ring—along with a methyl substituent, defining its specific stereochemistry . With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, it serves as a sophisticated building block for the synthesis of complex molecules . Research Applications and Value This compound is primarily valued as a versatile synthetic intermediate in pharmaceutical research and development. Its core structure is a privileged scaffold in drug discovery, and the defined cis-stereochemistry is particularly valuable for constructing molecules with specific three-dimensional characteristics . The presence of orthogonal protecting groups (Boc and methyl ester) allows for selective deprotection and further functionalization at either the nitrogen or the carboxylate position, enabling rapid diversification . This makes it a critical starting material for exploring structure-activity relationships and for the efficient synthesis of targeted compound libraries. While specific biological data for this exact molecule may be limited, its key value lies in its application as a precursor for the development of potential protein tyrosine kinase inhibitors and other bioactive molecules containing substituted piperidines . Handling and Safety For safe handling of this product, please consult its Safety Data Sheet (SDS). This compound is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAWFFHKIMXTPI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122049
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-43-1
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate typically involves the reaction of tert-butyl 4-methylpiperidine-1,4-dicarboxylate with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in publicly available sources. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is being investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, including:

  • Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects and could be developed into treatments for neurodegenerative diseases.
  • Anti-cancer Activity : Some studies suggest that compounds related to this structure can inhibit tumor growth and induce apoptosis in cancer cells.

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The piperidine moiety allows for the construction of more complex structures through various reactions such as alkylation, acylation, and cyclization.
  • Chiral Synthesis : The presence of stereocenters in the structure makes it valuable for synthesizing chiral intermediates, which are crucial in producing enantiomerically pure compounds.

Case Studies

StudyFocusFindings
Neuroprotective EffectsDemonstrated that analogs of cis-1-tert-butyl 4-methyl 3-methylpiperidine can protect neuronal cells from oxidative stress.
Anti-cancer PropertiesFound that certain derivatives inhibit the proliferation of breast cancer cells by inducing cell cycle arrest.
Synthetic ApplicationsHighlighted the utility of this compound in synthesizing novel piperidine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Ester Groups and Substituents

Key structural analogs include cis-1-tert-Butyl 4-ethyl 3-(tert-butyldimethylsilyloxy)piperidine-1,4-dicarboxylate (cis-41) and its trans-isomer (trans-41) . These compounds differ from the target molecule in two critical aspects:

Ester Groups : The target compound has a 4-methyl ester, whereas cis-41 and trans-41 feature a 4-ethyl ester.

Position 3 Substituent : The target compound has a methyl group directly attached to the piperidine ring at position 3, while cis-41 and trans-41 contain a bulkier tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at this position .

Stereochemical Considerations

  • The cis/trans isomer ratio for compounds like cis-41 and trans-41 varies significantly (1:1.8 to 1:4.9), indicating that reaction conditions (e.g., temperature, catalysts) critically influence stereochemical outcomes . Smaller substituents, such as a methyl group, may reduce steric hindrance and alter isomer ratios compared to bulkier TBDMS-protected analogs.

Physical and Spectral Properties

Property cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate cis-41 trans-41
Molecular Formula C₁₃H₂₃NO₄ (estimated) C₁₉H₃₇NO₅Si C₁₉H₃₇NO₅Si
HRMS [M+Na]⁺ Not reported 410.2333 (calcd), 410.2335 (found) Not reported
Key Substituents 3-methyl, 4-methyl ester 3-TBDMS-O, 4-ethyl ester 3-TBDMS-O, 4-ethyl ester
Configuration cis cis trans
Synthetic Yield (%) Not reported 79–82 (combined with trans-41) 79–82 (combined with cis-41)

The methyl substituent in the target compound may confer greater metabolic stability due to reduced steric bulk .

Biological Activity

Cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS: 1334499-78-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-(tert-butyl) 4-methyl Rel-(3R,4R)-3-methylpiperidine-1,4-dicarboxylate
  • Purity : Typically available at 95% purity

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar piperidine derivatives. Research indicates that compounds with structural similarities to this compound exhibit significant inhibitory effects against various viruses:

  • Inhibition of RSV Replication : Compounds in this class have shown effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, with EC50 values ranging from 5 to 28 μM .

Neuroprotective Effects

The compound's structural characteristics suggest possible neuroprotective effects. Research on NMDA receptors indicates that piperidine derivatives can modulate synaptic transmission and plasticity, which are critical in neuroprotection .

The precise mechanism of action for this compound remains under investigation. However, related compounds have been shown to interact with neurotransmitter systems and exhibit modulatory effects on ion channels:

  • NMDA Receptor Modulation : Compounds similar in structure have been shown to act on NMDA receptors, influencing glutamate signaling pathways crucial for cognitive functions .
  • Antiviral Mechanisms : The antiviral activity is hypothesized to involve interference with viral replication processes, potentially through inhibition of viral polymerases or other essential enzymes .

Case Studies and Research Findings

StudyFindings
Study on RSV InhibitionDemonstrated effective inhibition with EC50 values between 5–28 μM for structurally related compounds .
Neuroprotective PotentialHighlighted the ability of piperidine derivatives to modulate NMDA receptor activity, suggesting neuroprotective properties .
General Toxicity AssessmentPreliminary assessments indicate low cytotoxicity in cell lines, supporting the safety profile for further development .

Q & A

Q. What are the optimized synthetic routes for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereochemical control. For example, a five-step protocol includes:

Lithiation with lithium diisopropylamide (LDA) at -78°C in THF/hexane.

Acidic hydrolysis of intermediates using HCl in 1,4-dioxane.

Palladium-catalyzed coupling under inert atmospheres (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand).
Yields vary significantly with temperature control and catalyst loading, e.g., step 4 achieves 40–100°C conditions for 5.5 h . Optimizing base selection (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity (DMF vs. acetonitrile) can improve yields by 15–20% .

Q. How is stereochemical purity ensured during synthesis, particularly for the cis-configuration?

Stereochemical control relies on chiral auxiliaries or selective crystallization. For example, TBDMS protection of hydroxyl groups in intermediates enables separation of cis/trans diastereomers via flash column chromatography (silica gel, hexane/EtOAc gradients). Ratios of cis:trans products range from 1:1.8 to 1:4.9, depending on steric hindrance during reduction steps . NMR analysis (e.g., coupling constants in 1^1H NMR) and chiral HPLC are critical for verifying stereopurity .

Q. What spectroscopic methods are used to characterize this compound?

  • 1^1H/13^{13}C NMR : Key signals include δ 1.23 ppm (t-Bu protons), 3.46–3.70 ppm (methoxy and piperidine methyl groups), and carbonyl carbons at ~170 ppm .
  • HRMS : [M+Na]+^+ peaks (e.g., m/z 410.2335 for related derivatives) confirm molecular weight .
  • IR : Stretching frequencies for ester C=O (~1740 cm1^{-1}) and tert-butyl groups (~1360 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting crystallographic data for derivatives of this compound be resolved?

Discrepancies in crystallographic refinement (e.g., disorder in tert-butyl groups) require high-resolution data and iterative SHELXL refinement. For example, using the SHELX system, anisotropic displacement parameters and TWIN/BASF commands can model twinning or pseudosymmetry in crystals. Rigorous validation with Rint_{int} < 0.05 and GooF ≈ 1.0 is essential .

Q. What mechanistic insights explain side reactions during TBDMS protection or ester reduction?

During TBDMS protection (e.g., using tert-butyldimethylsilyl chloride), competing ester reduction may occur if reducing agents (e.g., LiAlH₄) are not fully quenched. This side reaction produces diol byproducts, detectable via LC-MS or 1^1H NMR (e.g., δ 4.0–4.5 ppm for -OH groups). Kinetic studies suggest that low temperatures (-20°C) and controlled reagent stoichiometry minimize this issue .

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butyl group enhances steric protection of the piperidine nitrogen, reducing undesired nucleophilic reactions. In prodrug design, this group is cleaved under acidic conditions (e.g., HCl in dioxane/water) to release active amines. Comparative studies with ethyl or methyl esters show tert-butyl derivatives exhibit 3–5× higher metabolic stability in hepatic microsomes .

Q. What strategies mitigate challenges in scaling up chromatographic purification of cis/trans isomers?

Flash chromatography with optimized mobile phases (e.g., hexane:EtOAc 8:2 → 6:4) achieves baseline separation. For large-scale batches, simulated moving bed (SMB) chromatography or recrystallization in tert-butyl methyl ether (TBME) improves throughput. Purity >99% is confirmed via GC-MS or chiral-phase HPLC .

Q. How are computational methods (e.g., DFT) applied to predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks on the piperidine ring. For example, methyl group substitution at C3 versus C2 alters activation energies by ~5 kcal/mol, favoring C3 functionalization. These predictions align with experimental 13^{13}C NMR shifts and X-ray crystallography .

Data Contradictions and Validation

Q. How can researchers address discrepancies in reported yields for multi-step syntheses?

Variability arises from trace moisture in solvents (e.g., THF) or catalyst deactivation. Reproducibility requires strict inert conditions (argon/vacuum lines) and fresh catalyst batches. Independent validation via 1^1H NMR yield calculations (using 1,3,5-trimethoxybenzene as an internal standard) is recommended .

Q. Why do some studies report undefined toxicity or ecological data for this compound?

Limited ecotoxicological data (e.g., LC50 for algae or fish) reflect its status as a research intermediate. Standard OECD guidelines (e.g., Test No. 201, 202) can be applied to assess acute toxicity. Preliminary Ames tests show no mutagenicity at ≤10 μM, but chronic exposure studies are lacking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

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